20-Oxoleukotriene B4
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Overview
Description
20-Oxoleukotriene B4 is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes multiple double bonds and hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Scientific Research Applications
20-Oxoleukotriene B4 has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Oxoleukotriene B4 involves several steps, typically starting with simpler organic molecules. The process often includes:
Formation of the Carbon Skeleton: This step involves constructing the carbon backbone of the molecule through reactions such as aldol condensation or Diels-Alder reactions.
Introduction of Functional Groups: Hydroxyl and keto groups are introduced using reagents like sodium borohydride for reduction and Jones reagent for oxidation.
Formation of Double Bonds: The double bonds are introduced through elimination reactions, often using strong bases like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and yield. Catalysts and optimized reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
20-Oxoleukotriene B4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like PCC (Pyridinium chlorochromate).
Reduction: The keto group can be reduced to a hydroxyl group using sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride for chlorination.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
Mechanism of Action
The mechanism by which 20-Oxoleukotriene B4 exerts its effects involves interactions with specific molecular targets and pathways. Its hydroxyl and keto groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar structural complexity, used in high-performance polymers.
Ammonium Sulfide Compounds: Compounds like ammonium sulfide and ammonium disulfide, which have similar configurations but distinct sulfur arrangements.
Uniqueness
20-Oxoleukotriene B4 is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties not found in similar compounds.
Properties
CAS No. |
115609-68-2 |
---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,17-19,22-23H,1-2,6,10-12,15-16H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1 |
InChI Key |
LVLQYGYNBVIONY-PSPARDEHSA-N |
Isomeric SMILES |
C(CCC=O)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O |
SMILES |
C(CCC=O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Canonical SMILES |
C(CCC=O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
physical_description |
Solid |
Synonyms |
20-aldehyde leukotriene B4 20-oxoleukotriene B4 leukotriene B4-20-aldehyde LTB4-20-aldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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